Chemical properties of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid
Chemical properties of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid
Technical Monograph: 2-(4-Carboxyphenyl)-4-fluorobenzoic acid
CAS: 1261931-01-4 Synonyms: 5-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid; 4'-Carboxy-5-fluoro-2-biphenylcarboxylic acid. Formula: C₁₄H₉FO₄ Molecular Weight: 260.22 g/mol [1]
Executive Summary & Structural Logic
2-(4-Carboxyphenyl)-4-fluorobenzoic acid is a rigid, V-shaped dicarboxylic acid ligand primarily utilized in the synthesis of Metal-Organic Frameworks (MOFs) and supramolecular coordination cages. Unlike the linear 4,4'-biphenyldicarboxylic acid (BPDC) used in the ubiquitous UiO-67 series, this molecule introduces an angular geometry (approx. 60–120° vector depending on torsion) and electronic asymmetry due to the fluorine substituent.
Structural Analysis for Application Scientists:
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The "V-Shape" Effect: The ortho-positioning of the carboxylic acid on Ring A (relative to the biphenyl linkage) forces the two coordinating groups into a non-linear arrangement. This is critical for generating lower-symmetry pores, helical channels, or discrete metal-organic polyhedra (MOPs) rather than simple cubic lattices.
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Fluorine Functionalization: The fluorine atom at position 4 (Ring A) serves two roles:
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Electronic Modulation: It increases the acidity of the adjacent carboxylic acid (lowering pKa) via inductive electron withdrawal, potentially strengthening the metal-ligand bond.
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Hydrophobicity: It introduces a localized hydrophobic region within the MOF pore, enhancing stability against hydrolysis and increasing affinity for non-polar guests or CO₂.
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Chemical Properties & Physical Data
The following data aggregates calculated and experimental values for protocol design.
| Property | Value / Description | Relevance |
| Appearance | White to off-white crystalline powder | Visual purity check (yellowing indicates oxidation). |
| Solubility | Soluble: DMSO, DMF, DMAc, hot MeOH. Insoluble: Water, DCM, Hexane. | Use DMF/DMSO for MOF synthesis; Water for precipitation. |
| pKa (Predicted) | pKa₁ ≈ 3.2 (Ring A-COOH); pKa₂ ≈ 4.2 (Ring B-COOH) | Ring A is more acidic due to F-substitution and ortho-effect. |
| Melting Point | >280 °C (Decomposes) | High thermal stability suitable for solvothermal synthesis. |
| ¹⁹F NMR Shift | δ -110 to -115 ppm (approx. vs CFCl₃) | Diagnostic peak for purity and linker integrity in digested MOFs. |
Synthesis Protocol (Self-Validating)
Context: Direct nitration/halogenation of biphenyls yields mixtures. The most robust route is a Suzuki-Miyaura Cross-Coupling between a functionalized phenylboronic acid and a halogenated benzoate, followed by hydrolysis.
Step 1: Cross-Coupling (Ester Intermediate)
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Reactants: Methyl 2-bromo-4-fluorobenzoate (1.0 eq) + (4-(methoxycarbonyl)phenyl)boronic acid (1.1 eq).
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Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) or Pd(PPh₃)₄ (5 mol%).
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Base: Cs₂CO₃ (3.0 eq) or K₂CO₃ (anhydrous).
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Solvent: 1,4-Dioxane/Water (4:1 v/v). Degassed.
Protocol:
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Charge a Schlenk flask with reactants and base. Cycle vacuum/N₂ (3x) to remove O₂ (Critical to prevent homocoupling).
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Add degassed solvent and catalyst under N₂ flow.
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Heat to 90°C for 16–24 hours .
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Validation Point: TLC (Hexane/EtOAc 4:1). The starting bromide (high R_f) must disappear. A fluorescent blue spot (biphenyl core) will appear.
Step 2: Hydrolysis & Workup
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Cool the reaction. Filter through Celite to remove Pd black.
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Add LiOH (5 eq) dissolved in water directly to the filtrate. Stir at 60°C for 4 hours.
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Critical Workup (The pH Swing):
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Evaporate organic solvents (Dioxane).
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Wash the remaining aqueous phase with DCM (removes unreacted boronic species/byproducts).
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Acidify aqueous phase slowly with 1M HCl to pH 1–2 .
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The product will precipitate as a white solid.
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Purification: Recrystallize from hot Ethanol or Acetic Acid.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of synthesis and the critical decision nodes for quality control.
Caption: Logic flow for the synthesis of CAS 1261931-01-4, emphasizing the critical TLC checkpoint to ensure complete conversion before hydrolysis.
Application: MOF Construction Logic
When using this ligand for MOF synthesis (e.g., modifying UiO-67 or MOF-5 type architectures), the "bent" angle fundamentally changes the topology.
Solvothermal Synthesis Protocol (General Guide):
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Metal Source: ZrCl₄ (for UiO types) or Cu(NO₃)₂ (for paddlewheels).
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Modulator: Acetic acid or Benzoic acid (50–100 eq). Note: Fluorinated linkers often crystallize faster; use more modulator to slow nucleation.
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Solvent: DMF (N,N-Dimethylformamide).
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Conditions: 120°C for 24–48 hours in a sealed autoclave.
Structure-Property Relationship Diagram:
Caption: Impact of the ligand's specific structural features (V-shape and Fluorination) on the resulting Metal-Organic Framework properties.
References
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Synthesis of Fluorinated Biphenyls: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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MOF Ligand Design: Cavka, J. H., Jakobsen, S., Olsbye, U., Guillou, N., Lamberti, C., Bordiga, S., & Lillerud, K. P. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society, 130(42), 13850–13851. Link
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Catalog Verification: Vertex/PubChem Data for CAS 1261931-01-4. PubChem Compound Summary. Link
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General Properties of Fluorinated Benzoic Acids: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
